2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol

Description

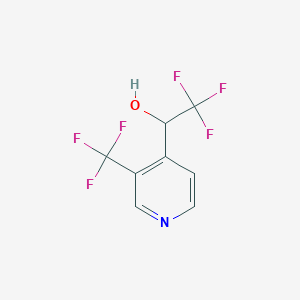

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol is a fluorinated ethanol derivative featuring a pyridine ring substituted with a trifluoromethyl (CF₃) group at position 3 and a 2,2,2-trifluoroethyl alcohol moiety at position 4. The compound’s structure combines the electron-withdrawing effects of CF₃ groups with the polar hydroxyl group of ethanol, likely enhancing its lipophilicity and metabolic stability. Such properties are advantageous in pharmaceutical and agrochemical applications, where fluorine substituents are commonly employed to optimize bioavailability and resistance to degradation .

Properties

Molecular Formula |

C8H5F6NO |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)pyridin-4-yl]ethanol |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-15-2-1-4(5)6(16)8(12,13)14/h1-3,6,16H |

InChI Key |

NVFOEEKXNBFSIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyridine, followed by nucleophilic substitution to introduce the hydroxyl group. Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The direct fluorination method is favored for its efficiency and cost-effectiveness. This process involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to achieve the desired trifluoromethylation .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanone.

Reduction: Formation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethane.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol is primarily influenced by its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with analogs bearing pyridine rings, fluorinated substituents, or ethanol-derived functional groups.

Key Observations :

- Substituent Position : The target compound’s CF₃ group at pyridine position 3 contrasts with analogs like the compound in , where CF₃ is at pyridine position 6. This positional difference may alter electronic effects and steric interactions in binding applications.

- Functional Groups : The hydroxyl group in the target compound distinguishes it from ethers (e.g., ) or esters (e.g., ), offering unique reactivity for derivatization (e.g., esterification).

Physical and Chemical Properties

Notes:

- The target’s CF₃ groups likely reduce its solubility in water compared to non-fluorinated ethanol derivatives (e.g., ).

- The compound in has a higher molecular weight due to its diester structure, which may limit diffusion across biological membranes compared to the target.

Biological Activity

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol (CAS Number: 1060816-51-4) is a fluorinated compound with potential biological activity. Its structure includes a trifluoromethyl group attached to a pyridine ring, which is known to enhance the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula: C8H5F6N

- Molecular Weight: 245.12 g/mol

- LogP: 2.84540

- PSA (Polar Surface Area): 29.96 Ų

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition: Compounds containing trifluoromethyl groups often exhibit enhanced binding affinity for enzyme active sites due to their unique electronic properties.

- Receptor Modulation: The compound may act as a modulator for certain receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. For instance:

- CSF1R Inhibition: Research indicates that similar pyridine derivatives can inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. The structure–activity relationship (SAR) suggests that the trifluoromethyl groups enhance this inhibitory effect .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | <5 | CSF1R |

| Compound B | <10 | EGFR |

In Vivo Studies

Preliminary in vivo studies have suggested that the compound could reduce tumor growth in xenograft models when administered at specific dosages. The pharmacokinetic profile indicates good bioavailability and metabolic stability.

Case Studies

-

Case Study on Macrophage Modulation:

- A study investigated the effects of trifluoromethylated pyridine derivatives on macrophage activation. The results indicated that these compounds could modulate inflammatory responses through CSF1R inhibition, leading to reduced cytokine production.

-

Antiviral Activity:

- Another research project evaluated the antiviral properties of similar compounds against RNA viruses. The findings suggested that these compounds could inhibit viral replication by targeting viral polymerases.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that compounds with trifluoromethyl groups may exhibit cytotoxic effects at high concentrations. Therefore, understanding the therapeutic window is essential for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.